N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Overview
Description
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide, commonly known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a protein that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer drug.
Mechanism of Action
MLN8054 inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, MLN8054 disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell death in cancer cells by inducing mitotic defects and disrupting the normal cell cycle. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of MLN8054 is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, like many small molecule inhibitors, MLN8054 has limitations in terms of bioavailability and toxicity. It also requires further optimization to improve its pharmacokinetic properties.
Future Directions
There are several potential future directions for MLN8054 research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer. Another direction is the investigation of MLN8054 in combination with immunotherapy, which has shown promising results in the treatment of various types of cancer. Additionally, further optimization of MLN8054 and other Aurora A kinase inhibitors may lead to the development of more effective anticancer drugs.
Scientific Research Applications
MLN8054 has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that MLN8054 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.
properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-10-12-24(13-11-23)19-17(21)4-3-5-18(19)22-20(26)15-6-8-16(27-2)9-7-15/h3-9H,10-13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQGHSXVZUIFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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